

Pimasertib Application Notes: Phase II Dose, Pharmacokinetics, and Protocol

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Compound Focus: Pimasertib

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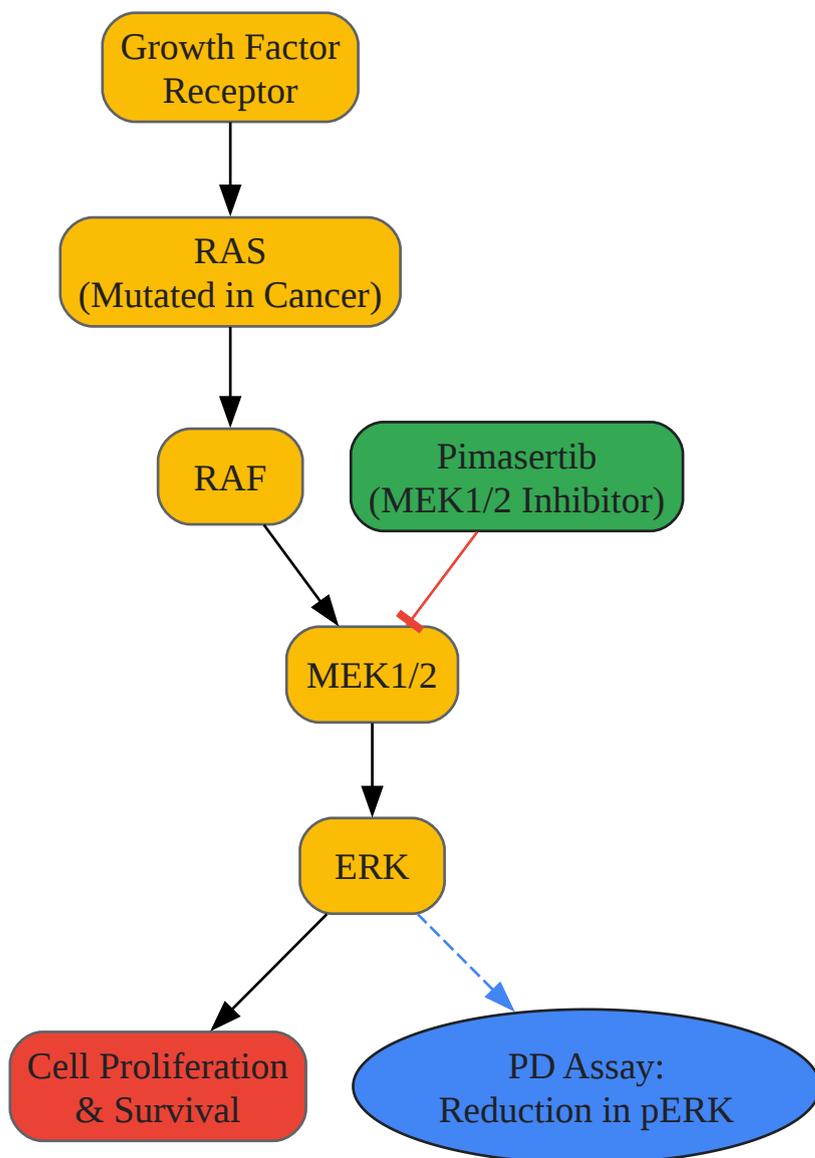
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Introduction and Mechanism of Action

Pimasertib (MSC1936369B) is a **selective, oral, adenosine triphosphate non-competitive inhibitor** of MEK1/2 (mitogen-activated protein kinase kinase 1 and 2). It targets the Ras/Raf/MEK/ERK (MAPK) signaling cascade, a pathway frequently constitutively activated in human cancers. By inhibiting MEK1/2, **pimasertib** blocks the phosphorylation and activation of downstream ERK, leading to the suppression of tumor cell proliferation, survival, and growth [1].

The following diagram illustrates the targeted pathway and key pharmacodynamic (PD) assessments used to confirm **pimasertib**'s on-target activity.



MEK-ERK Pathway Inhibition by Pimasertib

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Recommended Phase II Dose (RP2D) and Dosing Schedule

The RP2D was established through a first-in-human, dose-escalation Phase I trial (NCT00959127) in patients with advanced solid tumors. The trial investigated four different dosing schedules to determine the maximum tolerated dose (MTD) and optimal regimen [1].

- **Recommended Phase II Dose (RP2D): 60 mg twice daily (BID)** [1].
- **Dosing Schedule: Continuous twice-daily (BID) administration** in 21-day cycles [1].
- **Rationale for Selection:** The BID schedule was preferred over once-daily (QD) schedules due to its superior **pharmacodynamic profile**. It demonstrated a more sustained suppression of ERK phosphorylation (pERK), a key downstream biomarker of MEK inhibition [1].

Table 1: Dosing Schedules Evaluated in Phase I Trial [1]

Dosing Schedule	Cycle Length	Maximum Tolerated Dose (MTD)	Key Findings
Continuous BID	21 days	60 mg BID	Selected as RP2D. Provided sustained target inhibition.
Continuous QD	21 days	195 mg/day	
QD, 5 days on/2 days off	21 days	120 mg/day	
QD, 15 days on/6 days off	21 days	120 mg/day	

Safety and Toxicity Profile

The safety profile of **pimasertib** is consistent with other MEK inhibitors. Adverse events (AEs) are generally manageable with supportive care and dose modifications [1] [2].

Table 2: Common Drug-Related Adverse Events (≥10% Incidence) [1] [2]

Adverse Event	Incidence	Typical Grade	Management Notes
Diarrhea	Very Common	1-2	Antidiarrheal medications are recommended.
Skin Rash / Dermatitis	Very Common	1-3	Can include acneiform dermatitis; topical or oral steroids may be used.

Adverse Event	Incidence	Typical Grade	Management Notes
Ocular Disorders	Common	1-2	Includes serous retinal detachment (SRD); regular ophthalmologic exams are mandatory.
Fatigue / Asthenia	Common	1-2	
Nausea	Common	1-2	
Peripheral Edema	Common	1-2	
Vomiting	Common	1-2	

- **Dose-Limiting Toxicities (DLTs):** DLTs were primarily observed at doses ≥ 120 mg/day and included **serous retinal detachment, rash, and diarrhea** [1].
- **Required Monitoring:** Regular **ophthalmologic examinations** (including visual acuity, funduscopy, and optical coherence tomography) are essential before and during treatment to monitor for ocular toxicity [3].

Pharmacokinetics (PK) and Metabolism

A dedicated Phase I ADME (Absorption, Distribution, Metabolism, Excretion) study (NCT01713036) characterized the pharmacokinetic profile of **pimasertib**, which underpins the BID dosing schedule [4].

Table 3: Key Pharmacokinetic Parameters of Pimasertib (60 mg dose) [1] [4]

Parameter	Value	Comments
Absolute Bioavailability	73%	High oral absorption.
Time to Cmax (Tmax)	~1.5 hours	Rapid absorption.

Parameter	Value	Comments
Apparent Terminal Half-life	~5 hours	Supports twice-daily dosing to maintain target coverage.
Total Body Clearance	45.7 L/h	
Volume of Distribution	229 L	Extensive tissue distribution.
Primary Route of Excretion	Urine (~53%)	Majority recovered in urine and feces as metabolites.
Major Metabolites	M445 (carboxylic acid), M554 (phosphoethanolamine conjugate)	M554 is a product of a unique metabolic pathway.

- **Elimination and Mass Balance:** After a single oral [¹⁴C]-**pimasertib** dose, **85.1% of the radioactivity was recovered** (52.8% in urine, 30.7% in feces) within 168 hours. Only a small fraction was excreted as unchanged parent drug, with the majority being metabolites [4].

Pharmacodynamics (PD) and Biomarker Assays

Confirming target engagement is crucial for clinical development. The Phase I trial included robust pharmacodynamic assessments.

- **pERK Suppression: Pimasertib** administration led to a rapid and significant decrease in phosphorylated ERK (pERK) levels. This suppression was observed within **2 hours of administration** and was maintained for **up to 8 hours at higher doses**. The BID schedule provided more prolonged suppression compared to QD dosing [1].
- **Recommended PD Assays:**
 - **Peripheral Blood Mononuclear Cells (PBMCs):** A practical and non-invasive method to monitor pERK inhibition as a surrogate of target modulation [3].
 - **Skin Punch Biopsy:** Can be used to assess the reduction in pERK levels in tissue pre- and post-treatment [5].
 - **Tumor Biopsy:** The gold standard for direct assessment of pERK and other pathway markers in the tumor microenvironment [3].

Combination Therapy Protocols

While the RP2D of 60 mg BID was established for monotherapy, it has also been investigated in combination with other agents. However, these combinations often showed limited efficacy and tolerability challenges.

- **With Gemcitabine in Pancreatic Cancer:**

- **Protocol:** A Phase I/II trial (NCT01016483) combined **pimasertib** (60 mg BID continuously) with gemcitabine (1000 mg/m² IV, days 1, 8, 15 of a 28-day cycle) in metastatic pancreatic adenocarcinoma [2].
- **Outcome:** The combination did not improve progression-free survival (PFS) or overall survival (OS) compared to gemcitabine plus placebo. The median PFS was 3.7 vs. 2.8 months (HR=0.91), and median OS was 7.3 vs. 7.6 months [2].

- **With Voxtalisib (PI3K/mTOR inhibitor) in Solid Tumors:**

- **Protocol:** A Phase Ib dose-escalation study (NCT01390818) combined **pimasertib** with the PI3K/mTOR inhibitor voxtalisib [3].
- **Outcome:** The MTD was **pimasertib** 90 mg + voxtalisib 70 mg QD. However, due to poor long-term tolerability (frequent dose interruptions and reductions), the **Recommended Phase II Dose for the combination was lowered to pimasertib 60 mg + voxtalisib 70 mg QD**. The combination showed limited anti-tumor activity [3].

Clinical Efficacy Summary

Pimasertib has demonstrated signals of antitumor activity in early-phase trials, though its benefit in randomized trials has been limited.

- **Monotherapy:** The Phase I first-in-human trial reported efficacy signals, which contributed to the selection of the 60 mg BID regimen for further study [1].
- **Combination Therapy:** In the randomized Phase II part of the pancreatic cancer trial, the combination of **pimasertib** and gemcitabine **did not show a statistically significant improvement** in PFS or OS over gemcitabine alone. KRAS mutation status did not influence treatment outcome in this study [2].

Conclusions and Research Applications

Pimasertib is a potent and selective MEK1/2 inhibitor with a well-characterized pharmacokinetic and safety profile. The **RP2D of 60 mg BID** provides a balance between sustained target inhibition and manageable toxicity. Key considerations for researchers designing trials with **pimasertib** include:

- **Vigilant Monitoring:** Proactive management of dermatologic and gastrointestinal events and mandatory regular ophthalmologic assessments are required.
- **Biomarker Strategy:** Incorporating pERK assays in PBMCs or tissue is recommended to confirm biological activity.
- **Combination Challenges:** While rationally designed, combinations with chemotherapy or PI3K pathway inhibitors have been hampered by toxicity, suggesting that alternative schedules or agents may be needed.

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